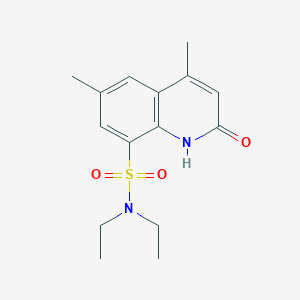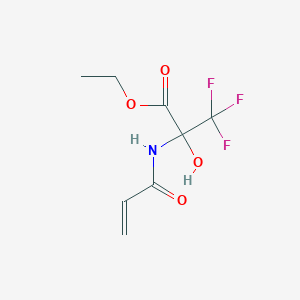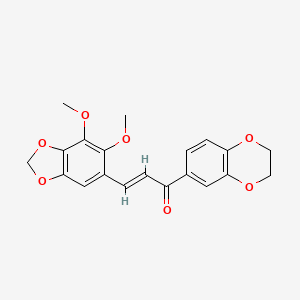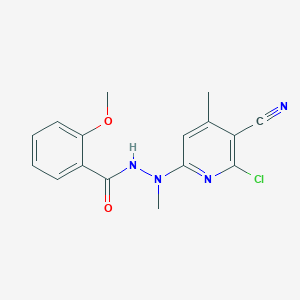
N,N-diethyl-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-8-sulfonamide is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with diethyl, dimethyl, and sulfonamide groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-8-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline core, leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and application .
Scientific Research Applications
N,N-diethyl-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-8-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,N-diethyl-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-8-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The quinoline core can intercalate with DNA, affecting its replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-diethyl-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-8-sulfonamide include:
- N,N-diethyl-2-oxo-1,2-dihydroquinoline-8-sulfonamide
- N,N-diethyl-4-methyl-2-oxo-1,2-dihydroquinoline-8-sulfonamide
- N,N-diethyl-6-methyl-2-oxo-1,2-dihydroquinoline-8-sulfonamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of diethyl, dimethyl, and sulfonamide groups enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C15H20N2O3S |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N,N-diethyl-4,6-dimethyl-2-oxo-1H-quinoline-8-sulfonamide |
InChI |
InChI=1S/C15H20N2O3S/c1-5-17(6-2)21(19,20)13-8-10(3)7-12-11(4)9-14(18)16-15(12)13/h7-9H,5-6H2,1-4H3,(H,16,18) |
InChI Key |
RZNRQJQZPCEYEC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=CC2=C1NC(=O)C=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B11470061.png)

![N-(4-{[4-acetyl-1-(3,4-dimethylphenyl)-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11470072.png)
![N-[4-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)phenyl]acetamide](/img/structure/B11470077.png)
![4-methyl-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzenesulfonamide](/img/structure/B11470079.png)
![3'-[4-(4-Chlorophenoxy)phenyl]-1-[(morpholin-4-YL)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11470083.png)
![ethyl 7,8-dicyano-2-methyl-4-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B11470091.png)
![1,3-dimethyl-6-pentyl-7-phenyl-8-[3-(trifluoromethyl)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11470106.png)
![3-(5-bromofuran-2-yl)-N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11470114.png)
![1-(3-fluorophenyl)-7-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11470119.png)
![10-[2-(4-tert-butylphenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one](/img/structure/B11470122.png)


![4,5-dimethoxy-2-{2-[(methylsulfonyl)amino]ethyl}-N-(4-sulfamoylphenyl)benzenesulfonamide](/img/structure/B11470136.png)
